2-[[1-(Furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid
Overview
Description
2-[[1-(Furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid is a complex organic compound that features a furan ring, a phenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(Furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 2-oxo-2-phenylethylamine to form the intermediate compound. This intermediate is subsequently reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reactions are usually carried out in the presence of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(Furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides and esters.
Scientific Research Applications
2-[[1-(Furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[1-(Furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and phenyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[[1-(Furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid butyl ester
- 2-[[1-(Furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid methyl ester
- 4-[[1-(Thiophene-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid butyl ester .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring is particularly reactive, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-17(13-7-2-1-3-8-13)18(22-19(24)16-11-6-12-27-16)21-15-10-5-4-9-14(15)20(25)26/h1-12,18,21H,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPOPDDSNTWOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2C(=O)O)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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